N'-cycloheptyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
Description
N'-cycloheptyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic compound featuring a central ethanediamide (oxamide) core substituted with a cycloheptyl group and a 2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl chain. The cycloheptyl group introduces increased lipophilicity compared to smaller alkyl or aryl substituents, which may influence pharmacokinetic properties such as blood-brain barrier penetration and metabolic stability.
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN4O2/c22-18-9-5-6-10-19(18)26-15-13-25(14-16-26)12-11-23-20(27)21(28)24-17-7-3-1-2-4-8-17/h5-6,9-10,17H,1-4,7-8,11-16H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXUESXBPNONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of cycloheptylamine with 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
N’-cycloheptyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (CAS 877633-23-3)
- Structure : Ethanediamide core with furan-2-yl and indol-3-yl substituents.
- Key Differences : Replaces cycloheptyl with indole and furan groups.
- Implications : The indole moiety may enhance interactions with serotonin receptors (e.g., 5-HT1A), while the furan group could alter metabolic pathways compared to cycloheptyl .
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
- Structure : Ethanediamide core with 4-methoxyphenyl and 4-methylbenzoyl-piperazine substituents.
- Key Differences : The 4-methoxyphenyl group introduces electron-donating properties, contrasting with the electron-withdrawing 2-fluorophenyl group in the target compound. The 4-methylbenzoyl substituent may reduce receptor affinity compared to 2-fluorophenyl due to steric and electronic effects .
Piperazine-Containing Radioligands
18F-Mefway (N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-18F-fluoromethylcyclohexane)carboxamide)
- Structure : Piperazine ethyl chain with 2-methoxyphenyl and fluoromethylcyclohexane groups.
- Key Differences : The 2-methoxyphenyl group in 18F-Mefway provides moderate electron-donating effects, whereas the 2-fluorophenyl group in the target compound is electron-withdrawing.
- Binding Data : 18F-Mefway exhibits high hippocampal binding (IC50 = 26 nmol/L) and stability in vivo, attributed to the fluoromethyl group reducing defluorination .
18F-FCWAY
- Structure : Similar to 18F-Mefway but with a fluorobenzamide group.
- Key Differences : The fluorobenzamide in 18F-FCWAY is more prone to defluorination than 18F-Mefway’s fluoromethyl group, leading to lower in vivo stability. This highlights the importance of fluorination position in pharmacokinetics .
Piperazine-Acetyl Hydrazinecarboxamide Derivatives
N-benzyl-2-[[4-(4-fluorophenyl)piperazin-1-yl]acetyl]hydrazinecarboxamide (Compound 4)
- Structure : Piperazine-acetyl hydrazinecarboxamide with a 4-fluorophenyl group.
- Key Differences : The 4-fluorophenyl substituent (para position) may exhibit different receptor selectivity compared to the target compound’s 2-fluorophenyl (ortho position).
- Synthesis : Achieved 91% yield via benzyl isocyanate reaction, indicating synthetic feasibility for fluorophenyl-piperazine derivatives .
Comparative Data Table
Research Findings and Implications
- Receptor Selectivity : The 2-fluorophenyl group in the target compound may enhance 5-HT1A receptor binding compared to methoxyphenyl or methylbenzoyl analogs, as seen in 18F-Mefway’s high hippocampal affinity .
- Metabolic Stability : Fluorination at the ortho position (2-fluorophenyl) could improve stability compared to para-fluorinated analogs like 18F-FCWAY, which suffer from defluorination .
- Synthetic Feasibility : High yields (e.g., 91% in ) for fluorophenyl-piperazine derivatives suggest scalable synthesis routes for the target compound .
Biological Activity
N'-cycloheptyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide, identified by its CAS number 877633-21-1, is a compound of significant interest in pharmacological research. This article delves into its biological activity, exploring mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C25H33FN4O3
- Molecular Weight : 456.6 g/mol
- Structural Characteristics : The compound features a cycloheptyl group, a piperazine moiety substituted with a fluorophenyl group, and an ethanediamide backbone.
| Property | Value |
|---|---|
| CAS Number | 877633-21-1 |
| Molecular Formula | C25H33FN4O3 |
| Molecular Weight | 456.6 g/mol |
This compound interacts primarily with central nervous system (CNS) receptors, notably the serotonin and dopamine receptors. Studies have indicated that this compound acts as a selective antagonist at certain serotonin receptor subtypes, which may contribute to its potential anxiolytic effects.
Pharmacological Effects
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Anxiolytic Activity :
- Preliminary studies suggest that the compound exhibits significant anxiolytic properties in animal models. The mechanism appears to involve modulation of serotonin pathways, similar to established anxiolytics such as benzodiazepines.
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Antidepressant Potential :
- Research indicates that the compound may also have antidepressant effects through its action on the serotonin transporter (SERT), enhancing serotonin availability in synaptic clefts.
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Neuroprotective Effects :
- In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
Study 1: Anxiolytic Effects in Rodent Models
A study published in 2023 investigated the anxiolytic effects of this compound using a rodent model of anxiety. The results demonstrated a statistically significant reduction in anxiety-like behaviors compared to controls, indicating its potential for treating anxiety disorders.
Study 2: Antidepressant Activity
Another study explored the antidepressant-like effects of this compound in mice subjected to chronic mild stress. The findings showed that treated mice exhibited reduced depressive symptoms and increased locomotor activity, correlating with enhanced serotonergic signaling.
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
